Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate
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Overview
Description
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate is a complex organic compound with the molecular formula C17H23NO4. It is a derivative of indane, a bicyclic hydrocarbon, and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and sodium borohydride for reduction reactions . The conditions often involve refluxing in organic solvents like methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving indane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate involves its interaction with molecular targets in biochemical pathways. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amine group.
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate: Another compound with a Boc-protected amine group but with a different core structure.
Uniqueness
Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate is unique due to its indane core, which imparts specific chemical properties and potential biological activities that are distinct from other Boc-protected compounds.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18(4)14-9-8-11-6-7-12(10-13(11)14)15(19)21-5/h6-7,10,14H,8-9H2,1-5H3 |
InChI Key |
ULPXKCMHQOYJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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